7-Nitrocoumarin 7-Nitrocoumarin
Brand Name: Vulcanchem
CAS No.: 19063-58-2
VCID: VC20759963
InChI: InChI=1S/C9H5NO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5H
SMILES: C1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-]
Molecular Formula: C9H5NO4
Molecular Weight: 191.14 g/mol

7-Nitrocoumarin

CAS No.: 19063-58-2

Cat. No.: VC20759963

Molecular Formula: C9H5NO4

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

7-Nitrocoumarin - 19063-58-2

CAS No. 19063-58-2
Molecular Formula C9H5NO4
Molecular Weight 191.14 g/mol
IUPAC Name 7-nitrochromen-2-one
Standard InChI InChI=1S/C9H5NO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5H
Standard InChI Key XSECDQPYFOEVPU-UHFFFAOYSA-N
SMILES C1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-]

Structural and Chemical Characteristics

7-Nitrocoumarin (C₁₀H₄NO₆) is a benzopyranone derivative with a nitro group at the 7th position of the coumarin ring. Its molecular weight is 234.14 g/mol, and it exists in a planar structure with conjugation between the carbonyl group and the aromatic ring . Key structural features include:

  • Core structure: A bicyclic system consisting of a benzene ring fused to a pyrone ring.

  • Substituents: A nitro group at position 7 and a lactone oxygen at position 2.

  • Functional groups: The nitro group enhances electron-withdrawing effects, influencing reactivity and electronic properties .

Table 1: Physical and Chemical Properties of 7-Nitrocoumarin

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₄NO₆
Molecular Weight234.14 g/mol
SolubilitySoluble in DMF, DMSO (10 mg/ml)
StabilitySensitive to light and heat
FluorescenceEmits fluorescence upon excitation

Synthesis and Preparation Methods

The synthesis of 7-Nitrocoumarin typically involves nitration of coumarin or its derivatives. Two primary methods are employed:

Nitration of Coumarin

Coumarin undergoes nitration with concentrated nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction is temperature-controlled to ensure regioselectivity:

Reaction Conditions:

  • Reagents: HNO₃ (concentrated), H₂SO₄ (1:3 ratio).

  • Temperature: 0–10°C to prevent side reactions .

  • Yield: ~80% after purification .

Mechanism:

  • Electrophilic substitution: The nitro group is introduced at the 7th position due to the electron-withdrawing effect of the carbonyl group, which deactivates the ring and directs nitration to the para position relative to the lactone oxygen .

  • Workup: The product is isolated via crystallization or chromatography .

Alternative Synthetic Routes

For derivatives with additional substituents (e.g., hydroxyl or methyl groups), Pechmann condensation is first used to synthesize the parent coumarin, followed by nitration . For example:

  • Pechmann Condensation: Resorcinol and acetoacetic ester react in the presence of H₂SO₄ to form 7-hydroxy-4-methylcoumarin.

  • Nitration: The intermediate undergoes nitration to yield 7-hydroxy-4-methyl-6-nitrocoumarin or 7-hydroxy-4-methyl-8-nitrocoumarin, depending on the reaction conditions .

Chemical Reactivity and Functionalization

The nitro group in 7-Nitrocoumarin participates in various chemical transformations, enabling its use as a precursor for diverse derivatives:

Reduction Reactions

The nitro group is reduced to an amine (-NH₂) under specific conditions:

  • Catalytic Hydrogenation: Using H₂ and a palladium catalyst, yielding 7-aminocoumarin .

  • Iron/Acetic Acid: Fe/HCl in glacial acetic acid reduces the nitro group to an amine, forming 7-aminocoumarin derivatives .

Substitution Reactions

The nitro group can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions, forming substituted coumarins .

Photophysical Properties

7-Nitrocoumarin exhibits fluorescence due to its conjugated π-system. The nitro group quenches fluorescence in the parent coumarin, but reduction to 7-aminocoumarin restores or enhances fluorescence, making it useful as a fluorogenic probe .

Biological and Pharmacological Applications

Antibacterial and Antifungal Activity

Nitrocoumarins, including 7-Nitrocoumarin derivatives, demonstrate antimicrobial properties:

  • Activity Against S. aureus and E. coli: 7-Hydroxy-4-methyl-8-nitrocoumarin inhibits bacterial growth at concentrations of 50–100 µg/disc .

  • Antifungal Efficacy: Some derivatives show activity against Candida albicans, though less potent than standard antifungals .

Table 2: Biological Activity of 7-Nitrocoumarin Derivatives

CompoundTarget OrganismActivity (IC₅₀/ MIC)Source
7-Hydroxy-4-methyl-8-nitrocoumarinS. aureus50 µg/disc
7-Hydroxy-4-methyl-8-nitrocoumarinE. coli100 µg/disc
Nitrocoumarin (multiple isomers)C. albicansModerate inhibition

Antioxidant Activity

Nitrocoumarins exhibit antioxidant properties by scavenging free radicals:

  • DPPH Assay: 7-Nitrocoumarin derivatives show IC₅₀ values comparable to ascorbic acid, indicating strong antioxidant activity .

Enzymatic Probes

7-Nitrocoumarin is used to study nitroreductase activity in pathogens like Sporothrix schenckii:

  • Mechanism: Nitroreductase reduces the nitro group to an amine, generating a fluorescent aminocoumarin derivative .

  • Applications: This reaction is exploited in diagnostics to detect nitroreductase activity in fungal cultures .

Industrial and Research Applications

Fluorescence Probes

7-Nitrocoumarin’s fluorescence properties make it ideal for:

  • Cellular Imaging: Tracking enzyme activity or protein interactions in live cells .

  • Sensors: Detecting nitroreductase activity in environmental or clinical samples .

Synthetic Intermediate

The nitro group serves as a precursor for synthesizing:

  • Aminocoumarins: Used in dye synthesis and as antimicrobial agents .

  • Substituted Coumarins: Nitro group replacement yields derivatives with tailored electronic and pharmacological properties .

Challenges and Future Directions

Limitations in Synthesis

  • Regioselectivity: Nitration at the 7th position requires precise control to avoid side products .

  • Yield Optimization: Industrial-scale production faces challenges in maintaining high purity .

Emerging Research Areas

  • Drug Design: Exploring nitrocoumarins as scaffolds for antimicrobial or anticancer agents .

  • Biocatalysis: Utilizing microbial nitroreductases to generate aminocoumarins efficiently .

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